(1R)-1-cyclohexylethan-1-ol (CAS: 3113-99-3) is a high-value chiral secondary alcohol characterized by a hydrophobic cyclohexyl ring appended to a stereochemically pure ethanol moiety [1]. With a boiling point of approximately 189 °C and a density of 0.9 g/cm³, it serves as a stable, moderate-polarity building block in fine chemical synthesis . In industrial procurement, it is primarily sourced not merely as a solvent, but as a stereospecific precursor for active pharmaceutical ingredients (APIs), a resolving agent, and a critical intermediate in the synthesis of patented, enantioselective malodor-counteracting fragrance esters . Its value proposition is entirely dependent on its enantiomeric purity, making it a non-negotiable raw material for workflows requiring absolute stereocontrol.
Substituting (1R)-1-cyclohexylethan-1-ol with its racemate (CAS: 1193-81-3) or its (1S)-enantiomer leads to critical functional failures in downstream applications[1]. In fragrance formulation, the enantiomers exhibit entirely divergent biological interactions; esters derived from the (1R)-enantiomer specifically neutralize mold and mildew malodors, whereas the (1S)-derivatives target sweat[2]. Using the racemate dilutes this efficacy and introduces off-target olfactory effects. In pharmaceutical manufacturing, substituting the enantiopure (1R)-alcohol with the racemate during esterification or coupling reactions generates a 50:50 mixture of diastereomers . This halves the theoretical yield of the desired active pharmaceutical ingredient and necessitates highly resource-intensive preparative chiral chromatography to meet regulatory purity standards.
When utilized as a precursor to synthesize 1-cyclohexylethyl butyrate, the (1R)-enantiomer demonstrates a statistically significant superiority in counteracting mold and mildew malodors compared to both the racemate and the (1S)-enantiomer [1]. Testing reveals that while the (1S)-acetate is highly effective against sweat, the (1R)-butyrate is uniquely required for mold applications, proving that the chiral centers are functionally non-interchangeable[2].
| Evidence Dimension | Malodor reduction efficacy (Mold/Mildew) |
| Target Compound Data | Superior component yield and efficacy for (1R)-butyrate derivative. |
| Comparator Or Baseline | Racemate and (1S)-enantiomer (ineffective for mold; (1S) targets sweat). |
| Quantified Difference | Statistically significant differentiation in sensory classification and targeted odor neutralization. |
| Conditions | Air space dosing at 0.01 to 1 mg/m3 or 0.0001% to 10% by weight in substrate. |
Formulators and procurement teams in the consumer goods sector must source the exact (1R)-enantiomer to achieve patented, targeted mold-counteracting effects without olfactory cross-contamination.
(1R)-1-cyclohexylethan-1-ol serves as a critical analytical benchmark for evaluating the efficiency of novel chiral transition-metal catalysts. In the reduction of the prochiral baseline 1-cyclohexylethanone, advanced Iridium-complex catalysts achieve a 93% yield of the (1R)-alcohol, validating the catalyst's stereocontrol capabilities .
| Evidence Dimension | Catalytic conversion and enantioselectivity |
| Target Compound Data | 93% yield of (1R)-1-cyclohexylethan-1-ol. |
| Comparator Or Baseline | 1-cyclohexylethanone (prochiral baseline). |
| Quantified Difference | Near-complete conversion with absolute stereocontrol compared to non-selective reduction. |
| Conditions | Hydrogenation with bis(1,5-cyclooctadiene)diiridium(I) dichloride at 60 °C for 24h in an inert atmosphere. |
Catalyst developers and process chemists procure this compound as a certified reference standard to calibrate and validate asymmetric reduction workflows.
In the synthesis of complex pharmaceutical intermediates, such as Boc-Aib-OH derivatives, (1R)-1-cyclohexylethan-1-ol is coupled using EDC/DMAP to form stereochemically pure esters . Utilizing the racemate in this step would yield a diastereomeric mixture, inherently capping the maximum theoretical yield of the active isomer at 50% and requiring extensive downstream purification .
| Evidence Dimension | Diastereomeric yield and downstream purification |
| Target Compound Data | Direct formation of the target (R)-configured intermediate. |
| Comparator Or Baseline | Racemic 1-cyclohexylethanol. |
| Quantified Difference | Eliminates 50% yield loss and avoids the need for preparative chiral chromatography. |
| Conditions | EDC/DMAP coupling in dichloromethane for 19h. |
Sourcing the enantiopure (1R)-alcohol ensures regulatory compliance, maximizes atom economy, and drastically reduces purification costs in API manufacturing.
This compound is the mandatory precursor for synthesizing (1R)-1-cyclohexylethyl butyrate, an ester specifically patented for its unique efficacy in neutralizing mold and mildew malodors in consumer goods and air care products[1].
It is widely procured as a benchmark standard by process chemists to evaluate the enantioselectivity and conversion efficiency (e.g., >93% yield targets) of novel transition-metal catalysts (Ir, Ru) and biocatalytic alcohol dehydrogenases .
It is utilized in pharmaceutical manufacturing to introduce the (1R)-cyclohexylethyl moiety via EDC/DMAP coupling, ensuring diastereomeric purity and preventing the 50% yield loss associated with using racemic mixtures .
Irritant